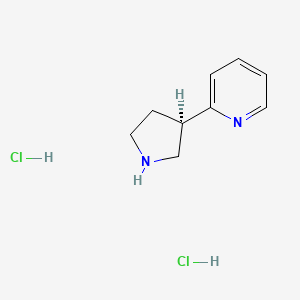
5-(3-Cyanophenyl)pent-4-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyanophenyl)pent-4-enoic acid is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound features a cyanophenyl group attached to a pent-4-enoic acid chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)pent-4-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boronic acids or esters as reagents.
Industrial Production Methods
Industrial production of 5-(3-Cyanophenyl)pent-4-enoic acid often involves the reaction of 5-bromo-3-(hydroxymethyl)benzoic acid with manganese dioxide to form 5-bromo-3-formylbenzoic acid. This intermediate is then reacted with 3-cyanophenylboronic acid in the presence of a palladium complex to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Cyanophenyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-(3-Cyanophenyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(3-Cyanophenyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Cyanophenyl)-3-{[(2-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
- 1-(2-Methyl-3-Benzothiophene)-2-[2-Methyl-5-(3-Cyanophenyl)-3-Thienyl]Perfluorocyclopentene
Uniqueness
5-(3-Cyanophenyl)pent-4-enoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its cyanophenyl group and pent-4-enoic acid chain provide distinct reactivity and functionality compared to similar compounds.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(E)-5-(3-cyanophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-11-6-3-5-10(8-11)4-1-2-7-12(14)15/h1,3-6,8H,2,7H2,(H,14,15)/b4-1+ |
Clave InChI |
OXNZXDMHGDAVHS-DAFODLJHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C#N)/C=C/CCC(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)C#N)C=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)

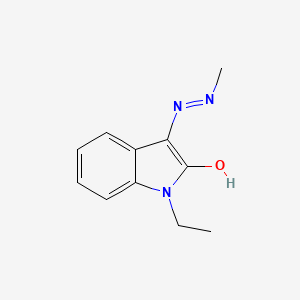
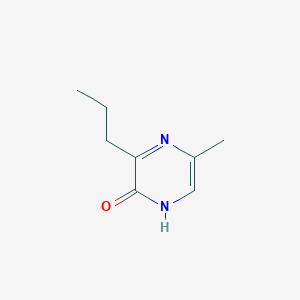
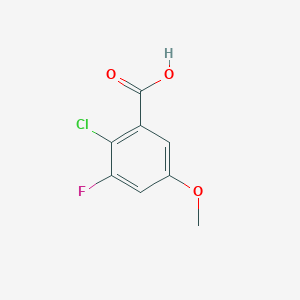
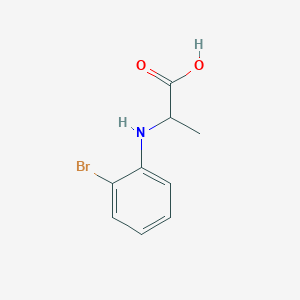
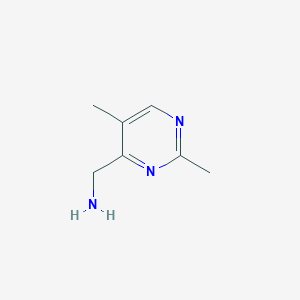
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)

